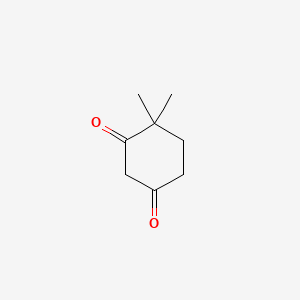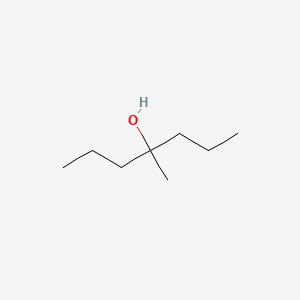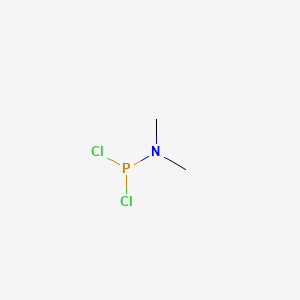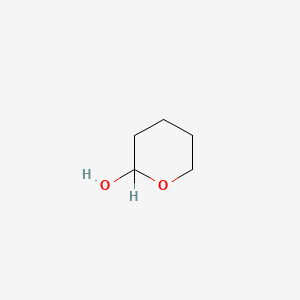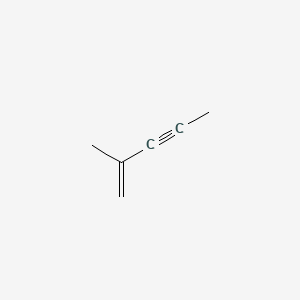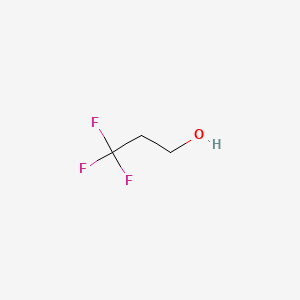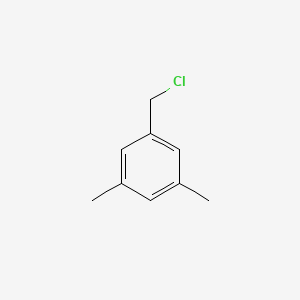![molecular formula C8H12N2 B1345710 4-[2-(甲基氨基)乙基]吡啶 CAS No. 55496-55-4](/img/structure/B1345710.png)
4-[2-(甲基氨基)乙基]吡啶
描述
The compound "4-[2-(Methylamino)ethyl]pyridine" is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are often used as intermediates in the synthesis of various pharmaceuticals, agrochemicals, and other chemicals due to their versatile reactivity and structural importance.
Synthesis Analysis
The synthesis of pyridine derivatives can involve various strategies, including palladium-catalyzed reactions, as seen in the practical synthesis of a key pharmaceutical intermediate involving a regioselective chlorination and a highly selective monodechlorination process . Another approach includes the use of organic phosphine catalysts to facilitate [4 + 2] annulation reactions, leading to the formation of highly functionalized tetrahydropyridines .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex and is often studied using X-ray diffraction (XRD), infrared (IR), and Raman spectroscopy, as well as density functional theory (DFT) calculations. For example, the molecular structure of 2-N-ethylamino-5-methyl-4-nitropyridine (EN5MP) has been analyzed, revealing a triclinic and centrosymmetric crystal structure with intermolecular hydrogen bonding .
Chemical Reactions Analysis
Pyridine derivatives can undergo a variety of chemical reactions. For instance, 4-hydroxy-6-methyl-2-pyridone reacts with different reagents to afford 4H-pyrano[3,2-c]pyridines or unexpected products such as 3,3'-benzylidenebis(4-hydroxy-6-methyl-2(1H)-3-pyridinone)s . Additionally, the reaction of 2-dimethylaminomethylene-1,3-diones with dinucleophiles can lead to the synthesis of various pyrimidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, the presence of substituents on the pyridine ring can affect the compound's reactivity, as seen in the methylation of position 8 in the pyridine moiety to enhance analgesic properties . The study of these properties is essential for the development of new pharmaceuticals and materials with desired characteristics.
Relevant Case Studies
Case studies involving pyridine derivatives often focus on their application in pharmaceuticals. For instance, an unexpected product with moderate antibacterial activity against S. aureus and E. coli was discovered during a three-step synthesis involving o-nitrobenzoyl sarcosine, acetoacetanilide, and ethylamine . Another study investigated the analgesic properties of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, finding increased biological activity in para-substituted derivatives .
科学研究应用
合成应用
膦催化的环化反应:该化合物已被用于通过膦催化的[4 + 2]环化反应合成四氢吡啶。该过程在产生乙基6-取代-1-(对甲苯磺酰基)-1,2,5,6-四氢吡啶-3-羧酸酯时表现出完全的区域选择性和高的对映选择性 (Zhu, Lan, & Kwon, 2003)。
达比加群酸乙酯合成:该化学品用于合成达比加群酸乙酯,这是一种具有重要医学应用的药物。合成过程涉及一系列反应,包括缩合、还原、酰胺化和酰化 (Yumin, 2010)。
杂环化合物的生产:它作为合成新的杂环化合物的起始物质,例如乙酸乙酯 3-(3-氨基-4-(甲基氨基)-N-(吡啶-2-基)苯甲酰胺基)丙酸乙酯,这些化合物已被研究其抗癌活性 (Liu et al., 2019)。
金属离子的化学传感器:该化合物被合成并用于制造用于检测过渡金属离子的化学传感器。配体在某些混合物中表现出显著的选择性,特别是对Cu2+离子 (Gosavi-Mirkute et al., 2017)。
生物和药用应用
抗癌活性:已合成出4-[2-(甲基氨基)乙基]吡啶的衍生物,并显示出对各种人类胃癌细胞系的体外抗癌活性 (Liu et al., 2019)。
CDP还原酶活性抑制剂:某些衍生物,如5-(甲基氨基)-、5-(乙基氨基)-和5-(丙烯氨基)吡啶-2-甲醛硫脲肼,已被发现是核苷酸还原酶活性的有效抑制剂,并表现出显著的抗肿瘤活性 (Liu et al., 1996)。
安全和危害
“4-[2-(Methylamino)ethyl]pyridine” is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
作用机制
Target of Action
The primary target of 4-[2-(Methylamino)ethyl]pyridine, also known as N-methyl-2-(pyridin-4-yl)ethanamine, is the histamine receptors . These receptors play a crucial role in the regulation of numerous physiological functions, including immune response, gastric acid secretion, neurotransmission, and more .
Mode of Action
The compound interacts with its targets, the histamine receptors, and is thought to reduce symptoms through its actions on these receptors .
属性
IUPAC Name |
N-methyl-2-pyridin-4-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-9-5-2-8-3-6-10-7-4-8/h3-4,6-7,9H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBUGNURVLWJPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90204075 | |
| Record name | 4-(2-(Methylamino)ethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55496-55-4 | |
| Record name | N-Methyl-4-pyridineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55496-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-(Methylamino)ethyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055496554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-(Methylamino)ethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl[2-(pyridin-4-yl)ethyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main chemical reaction involving 4-[2-(Methylamino)ethyl]pyridine described in the research?
A1: The research primarily focuses on the nucleophilic addition reaction of 4-[2-(Methylamino)ethyl]pyridine with the aziridine, 7-methyl-7-azabicyclo[4.1.0]heptane [, ]. This reaction leads to the formation of trans-(±)-N,N′-dimethyl-N-[2-(4-pyridyl)ethyl]-1,2-cyclohexanediamine [].
Q2: How does the reactivity of 4-[2-(Methylamino)ethyl]pyridine compare to its isomers, 2-[2-(Methylamino)ethyl]pyridine and 3-[2-(Methylamino)ethyl]pyridine, in the described reaction?
A2: Interestingly, the research reveals distinct reactivity patterns among the isomers. While 4-[2-(Methylamino)ethyl]pyridine successfully reacts with the aziridine to yield the desired diamine product, both the 2- and 4- isomers undergo a different reaction pathway []. Instead of ring-opening the aziridine, they form dimeric products, N-methyl-N,N-di-[2-(2-pyridyl)ethylamine] and N-methyl-N,N-di[2-(4-pyridyl)ethylamine], respectively, under the same reaction conditions []. This difference in reactivity highlights the influence of the pyridine nitrogen's position on the reaction outcome.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

